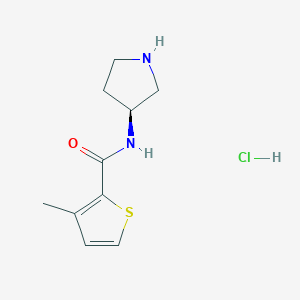

(S)-3-Methyl-N-(pyrrolidin-3-yl)thiophene-2-carboxamide hydrochloride

Description

(S)-3-Methyl-N-(pyrrolidin-3-yl)thiophene-2-carboxamide hydrochloride is a small-molecule compound featuring a thiophene-2-carboxamide core substituted with a methyl group at the 3-position and a pyrrolidin-3-yl amine moiety. The stereochemistry at the pyrrolidine nitrogen (S-configuration) is critical for its pharmacological activity, particularly in targeting central nervous system (CNS) receptors or enzymes. This compound is typically synthesized via coupling reactions between thiophene-2-carboxylic acid derivatives and chiral pyrrolidine amines, followed by hydrochloride salt formation to enhance stability and solubility .

Properties

IUPAC Name |

3-methyl-N-[(3S)-pyrrolidin-3-yl]thiophene-2-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2OS.ClH/c1-7-3-5-14-9(7)10(13)12-8-2-4-11-6-8;/h3,5,8,11H,2,4,6H2,1H3,(H,12,13);1H/t8-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIQYQDRXQXBQKD-QRPNPIFTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C(=O)NC2CCNC2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=C1)C(=O)N[C@H]2CCNC2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Methyl-N-(pyrrolidin-3-yl)thiophene-2-carboxamide hydrochloride typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Pyrrolidine Moiety: The pyrrolidine ring is introduced via nucleophilic substitution reactions, often using pyrrolidine derivatives and suitable leaving groups.

Carboxamide Formation: The carboxamide group is formed by reacting the intermediate with an amine, followed by acylation.

Hydrochloride Salt Formation: The final step involves converting the free base into its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Methyl-N-(pyrrolidin-3-yl)thiophene-2-carboxamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxamide group can be reduced to form amines.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Halogenating agents or organometallic reagents under controlled temperatures.

Major Products

Oxidation Products: Thiophene sulfoxides or sulfones.

Reduction Products: Amines derived from the carboxamide group.

Substitution Products: Various substituted thiophene derivatives.

Scientific Research Applications

(S)-3-Methyl-N-(pyrrolidin-3-yl)thiophene-2-carboxamide hydrochloride has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-3-Methyl-N-(pyrrolidin-3-yl)thiophene-2-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between (S)-3-Methyl-N-(pyrrolidin-3-yl)thiophene-2-carboxamide hydrochloride and its analogs:

Key Observations:

Core Heterocycle Differences: The thiophene-2-carboxamide core in the target compound contrasts with the benzo[b]thiophene-2-carboxamide in the (R)-7-chloro analog. Acetamide derivatives (e.g., (S)-N-(Pyrrolidin-3-yl)acetamide hydrochloride) lack the thiophene ring, reducing π-π stacking interactions but improving metabolic stability .

Substituent Effects :

- The 3-methyl group in the target compound may sterically hinder interactions compared to the 7-chloro substituent in the benzo[b]thiophene analog, which introduces electron-withdrawing effects and alters pharmacokinetics .

- Quinuclidin-3-yl (in the (R)-7-chloro analog) vs. pyrrolidin-3-yl: Quinuclidine’s rigid bicyclic structure enhances receptor selectivity but reduces solubility compared to pyrrolidine .

Stereochemical Impact :

- The S-configuration in the target compound and (S)-N-(Pyrrolidin-3-yl)acetamide hydrochloride suggests shared chiral recognition mechanisms, whereas the R-configuration in the benzo[b]thiophene analog may favor different biological targets .

Solid-State Behavior: The (R)-7-chloro analog forms stable monohydrate and solvate crystals (e.g., acetone, dichloromethane), which are critical for formulation stability.

Research Findings and Implications

- Synthetic Routes : The target compound’s synthesis likely parallels methods used for (R)-7-chloro analogs, involving reflux conditions and solvent evaporation for crystallization .

- Purity and Impurities: Structural analogs like Methyl 4-methyl-3-[[(2RS)-2-[(1-methylethyl)amino]propanoyl]amino]thiophene-2-carboxylate hydrochloride highlight the importance of stereochemical control to avoid racemic impurities during manufacturing .

- Therapeutic Potential: While the (R)-7-chloro analog is linked to antipsychotic applications, the target compound’s methyl and pyrrolidine groups suggest utility in neurodegenerative or pain management therapies, pending further validation .

Biological Activity

(S)-3-Methyl-N-(pyrrolidin-3-yl)thiophene-2-carboxamide hydrochloride, with the CAS number 1354018-51-1, is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound based on diverse research findings.

- Molecular Formula : C₁₀H₁₅ClN₂OS

- Molecular Weight : 246.76 g/mol

- CAS Number : 1354018-51-1

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including A549 human lung adenocarcinoma cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 10 | Induction of apoptosis |

| HCT116 | 15 | Inhibition of cell proliferation |

| MCF7 | 20 | Cell cycle arrest |

In a comparative study with standard chemotherapeutic agents like cisplatin, this compound showed a significant reduction in cell viability, indicating its potential as an effective anticancer agent .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It demonstrated notable activity against multidrug-resistant strains of Staphylococcus aureus, suggesting its potential use in treating infections caused by resistant bacteria.

Table 2: Antimicrobial Activity Against Staphylococcus aureus

| Strain | MIC (µg/mL) | Resistance Profile |

|---|---|---|

| MSSA | 8 | Methicillin-sensitive |

| MRSA | 16 | Methicillin-resistant |

| Linezolid-resistant S. aureus | 32 | Resistant to linezolid |

The compound's mechanism involves disrupting bacterial cell wall synthesis and modulating inflammatory responses .

Mechanistic Insights

Research indicates that this compound may trigger pro-inflammatory cytokine production in endothelial cells. It activates pathways involving NF-kappa-B and increases the expression of adhesion molecules such as ICAM1 and VCAM1, which are crucial in inflammation and cancer progression .

Case Studies

-

Case Study on Anticancer Activity :

A study involving A549 cells treated with varying concentrations of the compound revealed a dose-dependent response in cell viability, with significant apoptosis observed at higher concentrations. The study concluded that this compound could be a promising candidate for further development in lung cancer therapies . -

Case Study on Antimicrobial Efficacy :

In an investigation of its antimicrobial properties, this compound was tested against clinical isolates of resistant Staphylococcus aureus. The results indicated effective inhibition at clinically relevant concentrations, supporting its potential use in treating resistant bacterial infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.